Ethyl 3-chloro-4-methyl-5-nitrobenzoate
Description
Ethyl 3-chloro-4-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a benzene ring with chloro (Cl), methyl (CH₃), and nitro (NO₂) groups at positions 3, 4, and 5, respectively. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituent pattern influences reactivity and physicochemical properties. The electron-withdrawing nitro and chloro groups, combined with the electron-donating methyl group, create a unique electronic environment that affects solubility, crystallinity, and participation in further chemical transformations.
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
ethyl 3-chloro-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
MVJYOMACZVOFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by chlorination to introduce the chloro group. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, resulting in higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-chloro-4-methyl-5-aminobenzoate.
Hydrolysis: Formation of 3-chloro-4-methyl-5-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-4-methyl-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its structural features.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The substituent arrangement on the benzene ring distinguishes Ethyl 3-chloro-4-methyl-5-nitrobenzoate from analogs. Key comparisons include:
(a) Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4)
- Substituents : Methylsulfonyl (SO₂CH₃) at position 3, methyl at position 4, nitro at position 3.
- Key Differences: The methylsulfonyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the chloro group in the target compound.
(b) Ethyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1503959-72-5)
- Substituents : Bromo (Br) at position 3, chloro at position 4, nitro at position 5.
- Key Differences : Bromo’s larger atomic radius and lower electronegativity compared to methyl (in the target compound) alter steric hindrance and electronic effects. Bromo’s superior leaving-group ability makes this compound more reactive in nucleophilic aromatic substitution.
(c) Ethyl 4-chlorocinnamate (from )
Physical and Chemical Properties
While explicit data (e.g., melting points) are unavailable in the provided evidence, inferences can be made:
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Reactivity Insights |
|---|---|---|---|---|
| This compound | Not provided | ~243.6 g/mol | 3-Cl, 4-CH₃, 5-NO₂ | Moderate electrophilicity; methyl enhances steric hindrance. |
| Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate | 52317-31-4 | 287.29 g/mol | 3-SO₂CH₃, 4-CH₃, 5-NO₂ | High polarity due to SO₂CH₃; stabilizes negative charge. |
| Ethyl 3-bromo-4-chloro-5-nitrobenzoate | 1503959-72-5 | 308.51 g/mol | 3-Br, 4-Cl, 5-NO₂ | Bromo facilitates SNAr reactions; higher molecular weight. |
Notes:
- Solubility: Nitro and chloro groups reduce solubility in nonpolar solvents; methylsulfonyl (in CAS 52317-31-4) increases solubility in polar aprotic solvents.
- Crystallinity: Hydrogen bonding involving nitro groups (as acceptors) and ester oxygens (as donors) may influence crystal packing. highlights graph-set analysis for hydrogen-bonding patterns, suggesting tighter packing in nitro-substituted analogs compared to cinnamates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
